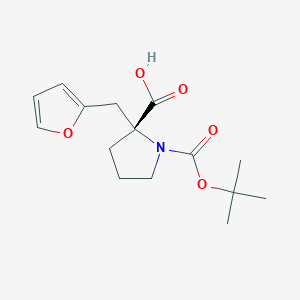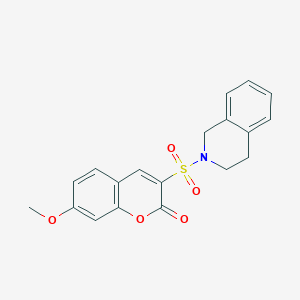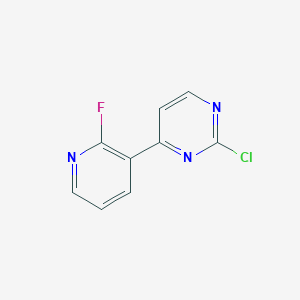
Boc-(R)-alpha-(2-furanylmethyl)-proline
Übersicht
Beschreibung
“Boc-®-alpha-(2-furanylmethyl)-proline” is a complex organic compound. The “Boc” likely refers to a tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines . The “®-alpha-(2-furanylmethyl)-proline” part suggests that this compound contains an alpha-substituted proline derivative, where the substituent is a 2-furanylmethyl group .
Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other Boc-protected amino acids and furan derivatives . The Boc group could be removed under acidic conditions, and the furan ring might participate in various reactions typical for aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Generally, Boc-protected amino acids are solid at room temperature, and the presence of the furan ring might increase the compound’s overall hydrophobicity .Wissenschaftliche Forschungsanwendungen
Peptide Bond Conformation and Stability
- Conformational Analysis : α-Methyl-L-proline, an analog of proline, including derivatives like N-Boc-protected α-methyl-L-proline, has been employed to study cis-trans prolyl peptide bond equilibrium. In Boc-α-methyl-L-proline, both cis and trans conformers were observed, highlighting its conformationally constraining properties (Torbeev et al., 2012).
Structural Insights in Peptides
- Peptide Structure and Function : A study on a synthetic apolar analog of a membrane-active fungal peptide showed a peptide backbone making a continuous spiral with a proline residue at one of the corners, demonstrating the role of proline derivatives in shaping peptide structures (Karle et al., 1987).
Catalytic Applications
Asymmetric Catalysis : Boc-l-proline has been used as a chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes, expanding the utility of proline in asymmetric catalysis with good yields and enantioselectivities (Zhou et al., 2004).
Synthesis and Catalytic Properties : Synthesis of mono- and disubstituted O-ferrocenoyl conjugates of hydroxy-L-proline, protected by tert-butoxycarbonyl (Boc) group, demonstrated catalytic properties toward aldol addition reaction, showing the influence of proline derivatives in catalysis (Al-Momani & Lataifeh, 2013).
Polymer and Peptidomimetics Research
Homopolypeptides and Copolypeptides : The synthesis of well-defined homo- and copolymers of l-proline using Boc-protected proline highlights its role in creating polymers with specific properties (Gkikas et al., 2011).
Peptidomimetics : Electrochemical cyclization of dipeptides containing Boc-(S)-serine-(S)-proline-OMe led to the synthesis of novel, highly constrained bicyclic dipeptides, underlining the role of proline derivatives in developing peptidomimetics (Słomczyńska et al., 1996).
Chromatography and Analysis
- Chiral Separation : High-performance liquid chromatography methods were developed using a Chiralpak AD-H column for separating enantiomers of proline derivatives like Boc-proline, emphasizing their importance in chiral separation techniques (Zhao & Pritts, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANFHNJFIHFCFK-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-dichlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B3039017.png)

![4-[3,5-Bis(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B3039021.png)
![8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B3039022.png)
![4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid](/img/structure/B3039023.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B3039026.png)
![2-Chloro-N-{4-[(2,4-dichlorobenzyl)sulfanyl]-phenyl}acetamide](/img/structure/B3039027.png)
![1,3-Dimethyl-8-(trifluoromethyl)-1,5-dihydropyrido[3,2-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3039028.png)
![[2-(Cyclohexyloxy)pyridin-4-yl]methanamine](/img/structure/B3039031.png)
![1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3039032.png)
![{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine](/img/structure/B3039034.png)



